9-Decynoic acid
Overview
Description
9-Decynoic acid is an organic compound with the molecular formula C10H16O2. It is a fatty acid with a terminal alkyne group, making it a unique member of the fatty acid family. This compound is known for its distinctive structure, which includes a triple bond between the ninth and tenth carbon atoms. The presence of this triple bond imparts unique chemical properties to this compound, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
9-Decynoic acid, also known as dec-9-ynoic acid, is a compound with a molecular weight of 168.2328
Biochemical Pathways
This compound belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature , pH, and the presence of other compounds.
Biochemical Analysis
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 9-Decynoic acid at different dosages in animal models have not been thoroughly studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Subcellular Localization
It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Decynoic acid can be synthesized through various methods. One common synthetic route involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions typically involve the use of palladium catalysts, copper co-catalysts, and bases like triethylamine .
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale chemical processes. One such method involves the catalytic hydrogenation of 9-Decenoic acid, followed by oxidative cleavage to introduce the carboxylic acid group. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
9-Decynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form epoxides or diols, depending on the reaction conditions and reagents used.
Reduction: The triple bond can be reduced to form alkenes or alkanes using hydrogenation reactions with catalysts like palladium or platinum.
Substitution: The terminal alkyne group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
9-Decynoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a probe for studying enzyme activity and metabolic pathways involving fatty acids.
Medicine: Research has explored its potential as an antimicrobial agent and its role in modulating biological processes.
Industry: It is used in the production of specialty chemicals, polymers, and surfactants.
Comparison with Similar Compounds
Similar Compounds
9-Decenoic acid: Similar in structure but contains a double bond instead of a triple bond.
10-Undecynoic acid: Contains an additional carbon atom in the chain.
8-Nonynoic acid: Contains one less carbon atom in the chain.
Uniqueness
9-Decynoic acid is unique due to its terminal alkyne group, which imparts distinct chemical reactivity compared to similar fatty acids with double bonds or different chain lengths. This unique structure makes it valuable for specific applications in organic synthesis and biological research .
Properties
IUPAC Name |
dec-9-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOZXYSECXUORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415566 | |
Record name | 9-Decynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1642-49-5 | |
Record name | 9-Decynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dec-9-ynoic acid used in the synthesis of labeled linoleic acid isomers?
A1: Dec-9-ynoic acid serves as a key building block in the synthesis of both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid. [, ]
Q2: What are the advantages of using catalytic methods in the synthesis of these compounds?
A2: The research highlights the use of catalytic reactions, such as copper-catalyzed coupling and catalytic semi-hydrogenation. [] These methods offer several advantages:
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